P2Y6 Receptor Antagonist Activity: Quantitative Comparison Across Independent Assays
This compound demonstrates measurable antagonist activity at the human P2Y6 receptor in cellular calcium mobilization assays. In two independent studies using human 1321N1 astrocytoma cells expressing the human P2Y6 receptor, 2-fluoro-5-(piperidin-3-yl)pyridine inhibited UDP-induced intracellular calcium mobilization with IC50 values of 2.91 μM and 4.30 μM [1]. While no direct head-to-head comparator data is available for this specific assay, these values establish a baseline potency for this scaffold at the P2Y6 receptor, which is implicated in inflammatory and neurodegenerative conditions.
| Evidence Dimension | P2Y6 receptor antagonist potency |
|---|---|
| Target Compound Data | IC50 = 2.91 μM (2910 nM); IC50 = 4.30 μM (4300 nM) |
| Comparator Or Baseline | Not directly compared; baseline established within assay system |
| Quantified Difference | Not applicable (no comparator data available) |
| Conditions | Human 1321N1 cells expressing human P2Y6 receptor; UDP-induced intracellular calcium mobilization; 5 min incubation |
Why This Matters
This data provides a quantifiable activity benchmark for researchers screening this compound as a P2Y6 receptor antagonist scaffold, enabling comparison with future analogs or reference compounds.
- [1] BindingDB. BDBM50569546 (CHEMBL4876210): 2-Fluoro-5-(piperidin-3-yl)pyridine P2Y6 receptor antagonist activity. IC50 values: 2.91 μM, 4.30 μM. View Source
